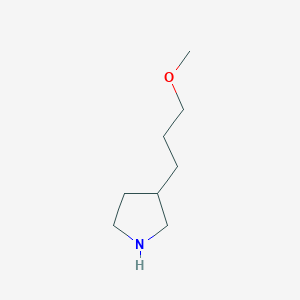

3-(3-Methoxypropyl)pyrrolidine

Übersicht

Beschreibung

3-(3-Methoxypropyl)pyrrolidine is a chemical compound with the CAS Number: 1220030-88-5 and Linear Formula: C8H17NO . It has a molecular weight of 143.23 .

Synthesis Analysis

Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . A method for the formal cycloaddition of cyclopropyl ketones with hydrazones that utilizes photoredox catalysis has been developed to enable the synthesis of a range of structurally diverse pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 3-(3-Methoxypropyl)pyrrolidine is represented by the Inchi Code: 1S/C8H17NO/c1-10-6-2-3-8-4-5-9-7-8/h8-9H,2-7H2,1H3 .Physical And Chemical Properties Analysis

3-(3-Methoxypropyl)pyrrolidine is stored at ambient temperature . More detailed physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Pharmacology and Drug Discovery

Pyrrolidine derivatives are extensively utilized in pharmacology due to their structural diversity and biological activity. The introduction of the methoxypropyl group in 3-(3-Methoxypropyl)pyrrolidine can influence the molecule’s pharmacokinetics and pharmacodynamics, potentially leading to novel drug candidates with improved efficacy and reduced toxicity .

Anticancer Agents

The pyrrolidine scaffold is known for its application in anticancer drugs. Derivatives like 3-(3-Methoxypropyl)pyrrolidine can be designed to target specific cancer cell lines, offering a pathway to develop new chemotherapeutic agents .

Enzyme Inhibition

Pyrrolidine derivatives have been shown to inhibit various enzymes effectively. The structural modification of pyrrolidine rings, such as in 3-(3-Methoxypropyl)pyrrolidine , can lead to selective enzyme inhibitors, which are valuable in treating diseases like Alzheimer’s and Parkinson’s .

Antimicrobial and Antiviral Activity

The pyrrolidine core structure is associated with antimicrobial and antiviral activities. Compounds bearing this core, including 3-(3-Methoxypropyl)pyrrolidine , could be synthesized to combat resistant strains of bacteria and viruses .

Anti-inflammatory and Antioxidant Properties

Inflammation and oxidative stress are critical factors in many diseases. Pyrrolidine derivatives, through their anti-inflammatory and antioxidant properties, can contribute to the development of treatments for conditions such as arthritis and cardiovascular diseases .

Neuroprotective Effects

Neurodegenerative diseases pose a significant challenge in healthcare. Pyrrolidine derivatives, including 3-(3-Methoxypropyl)pyrrolidine , may offer neuroprotective effects, which can be harnessed to create treatments for diseases like multiple sclerosis and Huntington’s disease .

Analgesic and Anesthetic Applications

The modification of pyrrolidine rings can lead to compounds with analgesic and anesthetic properties3-(3-Methoxypropyl)pyrrolidine could be a precursor in synthesizing new pain management medications .

Chiral Synthesis and Stereochemistry

The pyrrolidine ring’s stereogenicity is crucial in chiral synthesis3-(3-Methoxypropyl)pyrrolidine can be used as a chiral building block in the synthesis of stereochemically complex molecules, which is essential in pharmaceuticals .

Safety and Hazards

The safety data sheet for pyrrolidine, a related compound, indicates that it is a flammable liquid and vapor, harmful if swallowed or inhaled, and causes severe skin burns and eye damage . It is recommended to use only outdoors or in a well-ventilated area, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Pyrrolidine derivatives, including 3-(3-Methoxypropyl)pyrrolidine, have been recognized for their promising biological effects . They are present in many natural products and pharmacologically important agents, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research could focus on exploring the therapeutic potential of pyrrolidine derivatives .

Eigenschaften

IUPAC Name |

3-(3-methoxypropyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-10-6-2-3-8-4-5-9-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZUHWDYRQZMKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

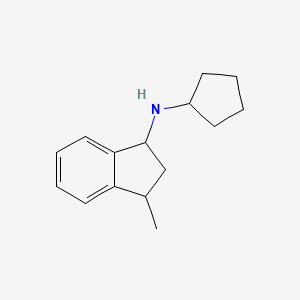

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1423897.png)

![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423905.png)